molecular formula C27H38O2 B12091795 Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- CAS No. 2257421-78-4

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)-

Cat. No.: B12091795
CAS No.: 2257421-78-4
M. Wt: 394.6 g/mol
InChI Key: RAJWXTLQYVWAOD-YNHSGCSHSA-N
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Description

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is a synthetic steroid derivative characterized by a cyclohexenyl substituent at the C21 position of the pregnane skeleton. This compound is structurally related to progesterone and corticosterone but differs in its substitution pattern. Notably, it is identified as an impurity in progesterone formulations, arising during synthesis or degradation processes .

Properties

CAS No.

2257421-78-4

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[2-(cyclohexen-1-yl)acetyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H38O2/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)25(29)16-18-6-4-3-5-7-18/h6,17,21-24H,3-5,7-16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1

InChI Key

RAJWXTLQYVWAOD-YNHSGCSHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CC4=CCCCC4)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CC4=CCCCC4)CCC5=CC(=O)CCC35C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- typically involves the modification of the progesterone molecule. One common method involves the introduction of a cyclohexenyl group at the 21st position of the pregnane skeleton. This can be achieved through a series of chemical reactions, including alkylation and cyclization reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy or as an anti-inflammatory agent.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- involves its interaction with steroid hormone receptors. It can bind to progesterone receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- and analogous steroids:

Compound Substituents Molecular Weight Key Properties Biological Activity
Target Compound C21: 1-cyclohexenyl 412.56 g/mol High lipophilicity; cyclic alkene group enhances metabolic stability Limited receptor affinity; primarily a progesterone impurity with no therapeutic use
Desoxycorticosterone Acetate (DOC Acetate) C21: Acetyloxy 372.47 g/mol Moderate lipophilicity; ester group improves solubility in oily formulations Mineralocorticoid activity; used for adrenal insufficiency
Deoxycorticosterone Hemisuccinate C21: 3-carboxy-1-oxopropoxy 430.53 g/mol Carboxylic acid group increases water solubility; used for protein conjugation Research applications (e.g., antibody labeling); no intrinsic hormonal activity
Hydrocortisone Aceponate C21: Acetate; C17: Propionate 476.57 g/mol Dual esterification enhances topical absorption and anti-inflammatory potency High glucocorticoid activity; treats dermatological conditions
Corticosterone (Natural) C21: Hydroxyl; C11: Hydroxyl 346.46 g/mol Polar groups enable binding to corticosteroid-binding globulin (CBG) Endogenous glucocorticoid/mineralocorticoid; regulates stress and immune response

Structural and Functional Analysis

  • Lipophilicity and Solubility : The cyclohexenyl group in the target compound confers greater hydrophobicity compared to DOC acetate (acetyloxy) or hydrocortisone aceponate (esterified). This reduces aqueous solubility but may enhance membrane permeability .
  • Receptor Binding : Unlike corticosterone or hydrocortisone derivatives, the target compound lacks hydroxyl groups at C11 and C21, critical for binding glucocorticoid or mineralocorticoid receptors. This explains its negligible hormonal activity .
  • Synthetic Utility: Compounds like deoxycorticosterone hemisuccinate (carboxypropionyloxy) are modified for conjugation with carriers (e.g., BSA), enabling antibody production.

Stability and Metabolic Pathways

  • The cyclohexenyl group’s conjugated double bond may slow oxidative metabolism compared to linear alkyl chains (e.g., DOC acetate).
  • In contrast, hydrocortisone aceponate’s propionate and acetate esters are hydrolyzed in vivo to release active hydrocortisone, demonstrating designed prodrug characteristics .

Research Findings and Implications

  • Receptor Studies : Progesterone receptor assays show that structural modifications at C21 significantly impact binding. For example, 21-acetyloxy derivatives (DOC acetate) retain partial affinity, while bulky substituents like cyclohexenyl disrupt receptor interactions .

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